1-[4-Nitro-3-(trifluoromethyl)phenyl]-homopiperazine hydrochloride
Overview
Description
1-[4-Nitro-3-(trifluoromethyl)phenyl]-homopiperazine hydrochloride is a chemical compound characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a homopiperazine moiety
Mechanism of Action
Target of Action
Similar compounds have been known to interact with peripheral sensory trigeminal nerves .
Mode of Action
It’s worth noting that the interaction of similar compounds with their targets often results in significant changes at the molecular level .
Result of Action
Similar compounds have been known to produce significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]-homopiperazine hydrochloride typically involves the nitration of 3-(trifluoromethyl)aniline followed by a series of reactions to introduce the homopiperazine moiety. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the safety and efficiency of the process. The use of catalysts and optimized reaction parameters can further improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[4-Nitro-3-(trifluoromethyl)phenyl]-homopiperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The trifluoromethyl group can be involved in reduction reactions to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-[4-Amino-3-(trifluoromethyl)phenyl]-homopiperazine hydrochloride .
Scientific Research Applications
1-[4-Nitro-3-(trifluoromethyl)phenyl]-homopiperazine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Industry: The compound can be used in the production of advanced materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-Nitro-3-(trifluoromethyl)phenyl]-piperazine hydrochloride
- 1-[4-Nitro-3-(trifluoromethyl)phenyl]-morpholine hydrochloride
- 1-[4-Nitro-3-(trifluoromethyl)phenyl]-pyrrolidine hydrochloride
Uniqueness
1-[4-Nitro-3-(trifluoromethyl)phenyl]-homopiperazine hydrochloride is unique due to the presence of the homopiperazine moiety, which can confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of novel compounds with improved efficacy and selectivity in various applications .
Properties
IUPAC Name |
1-[4-nitro-3-(trifluoromethyl)phenyl]-1,4-diazepane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O2.ClH/c13-12(14,15)10-8-9(2-3-11(10)18(19)20)17-6-1-4-16-5-7-17;/h2-3,8,16H,1,4-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STNRRNLNJXCZQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185298-60-5 | |
Record name | 1H-1,4-Diazepine, hexahydro-1-[4-nitro-3-(trifluoromethyl)phenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185298-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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